molecular formula C3H5Cl3N2O2S B12223908 1H-pyrazole-4-sulfonyl chloride;dihydrochloride

1H-pyrazole-4-sulfonyl chloride;dihydrochloride

Cat. No.: B12223908
M. Wt: 239.5 g/mol
InChI Key: FABYTGPRGKMAHU-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-sulfonyl chloride; dihydrochloride is an organic compound with the molecular formula C3H3ClN2O2S. It is a white crystalline solid that is stable at room temperature. This compound is known for its significant role as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonyl chloride is typically synthesized through the sulfonation of pyrazoles using chlorosulfonic acid (ClSO3H). The reaction is highly exothermic and is usually carried out at temperatures ranging from -20°C to 0°C in chloroform (CHCl3). The process involves the addition of chlorosulfonic acid to the pyrazole substrate, followed by heating to 140-160°C for 12 hours .

Industrial Production Methods: In industrial settings, the production of 1H-pyrazole-4-sulfonyl chloride involves similar sulfonation reactions but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions:

    Substitution: Reactions with amines or alcohols under mild conditions.

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

1H-Pyrazole-4-sulfonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
  • 1,3,5-Trialkyl-1H-pyrazole-4-sulfonyl chloride

Comparison: 1H-Pyrazole-4-sulfonyl chloride is unique due to its specific reactivity and stability. Compared to its methylated counterparts, it offers different reactivity profiles, making it suitable for specific synthetic applications. Its ability to form stable sulfonamide derivatives is particularly noteworthy .

Properties

Molecular Formula

C3H5Cl3N2O2S

Molecular Weight

239.5 g/mol

IUPAC Name

1H-pyrazole-4-sulfonyl chloride;dihydrochloride

InChI

InChI=1S/C3H3ClN2O2S.2ClH/c4-9(7,8)3-1-5-6-2-3;;/h1-2H,(H,5,6);2*1H

InChI Key

FABYTGPRGKMAHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)Cl.Cl.Cl

Origin of Product

United States

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